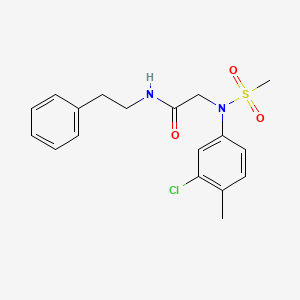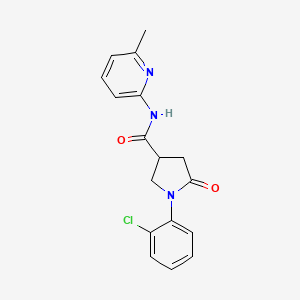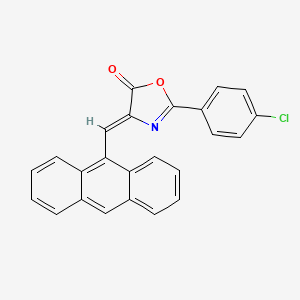![molecular formula C18H24N4O B4730946 N-[3-(1H-imidazol-1-yl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4730946.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-(1-pyrrolidinylmethyl)benzamide
説明
N-[3-(1H-imidazol-1-yl)propyl]-4-(1-pyrrolidinylmethyl)benzamide (also known as VUF-6002) is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
作用機序
VUF-6002 acts as a competitive antagonist of the histamine H3 receptor, which is a G protein-coupled receptor. By binding to the receptor and blocking the action of histamine, VUF-6002 can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This mechanism of action makes VUF-6002 a potential candidate for the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Biochemical and Physiological Effects:
Studies have shown that VUF-6002 can modulate the release of various neurotransmitters in the brain, leading to changes in behavior and cognition. For example, VUF-6002 has been shown to improve working memory and attention in animal models of ADHD. Additionally, VUF-6002 has been found to have anti-inflammatory effects in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using VUF-6002 in lab experiments is its selectivity for the histamine H3 receptor, which allows for more precise manipulation of neurotransmitter release. However, a limitation of using VUF-6002 is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several potential future directions for research involving VUF-6002. One area of interest is in the development of novel treatments for neurological disorders, such as schizophrenia and ADHD. Another potential direction is in the study of the role of the histamine H3 receptor in other physiological processes, such as circadian rhythm regulation and appetite control. Additionally, further research is needed to optimize the pharmacokinetic properties of VUF-6002, such as its half-life and bioavailability, to improve its efficacy as a therapeutic agent.
科学的研究の応用
VUF-6002 has been found to have potential applications in various areas of biomedical research. One such area is in the study of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. VUF-6002 has been shown to act as a selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(20-8-3-12-22-13-9-19-15-22)17-6-4-16(5-7-17)14-21-10-1-2-11-21/h4-7,9,13,15H,1-3,8,10-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMBXILHTUJHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4730871.png)



![ethyl 6-methyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730893.png)

![1-({[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4730907.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methyl-2-pyridinyl)urea](/img/structure/B4730910.png)

![5-bromo-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4730918.png)
![2-oxo-2-phenylethyl N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4730919.png)
![1-[4-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]oxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4730925.png)
